molecular formula C11H22N2O2 B136003 (R)-tert-Butyl (piperidin-2-ylmethyl)carbamate CAS No. 139004-96-9

(R)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Cat. No.: B136003
CAS No.: 139004-96-9
M. Wt: 214.3 g/mol
InChI Key: DIRUVVRMWMDZAE-SECBINFHSA-N
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Description

®-tert-Butyl (piperidin-2-ylmethyl)carbamate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Future Directions

Piperidine and its derivatives continue to be a significant area of research in the field of drug discovery . The development of novel piperidine derivatives with potential biological activities is an important component of medicinal chemistry .

Preparation Methods

The synthesis of ®-tert-Butyl (piperidin-2-ylmethyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of ®-piperidin-2-ylmethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere at room temperature, resulting in the formation of the desired carbamate .

Industrial production methods often involve multi-component reactions that are catalyzed by dual-functional ionic liquids. These methods offer advantages such as good yields, easy work-ups, short reaction times, and mild reaction conditions .

Chemical Reactions Analysis

®-tert-Butyl (piperidin-2-ylmethyl)carbamate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

tert-butyl N-[[(2R)-piperidin-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRUVVRMWMDZAE-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205580
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139004-96-9
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139004-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(2R)-2-piperidinylmethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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